![molecular formula C28H32Br2 B12563605 1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) CAS No. 189337-26-6](/img/structure/B12563605.png)
1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is a chemical compound with the molecular formula C28H32Br2 It is characterized by the presence of bromomethylene groups attached to a 1,3-phenylene core, with tert-butylbenzene groups at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene)dibromide with 4-tert-butylbenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromomethylene groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or markers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) exerts its effects depends on the specific application. In chemical reactions, the bromomethylene groups act as reactive sites for nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene): Similar structure but with a 1,4-phenylene core.
1,1’-[1,3-Phenylenebis(methylene)]bis(4-tert-butylbenzene): Lacks the bromine atoms in the bromomethylene groups.
Uniqueness
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is unique due to the presence of bromomethylene groups, which provide specific reactivity and potential for diverse applications. The tert-butylbenzene groups also contribute to its stability and solubility in various solvents.
Eigenschaften
CAS-Nummer |
189337-26-6 |
|---|---|
Molekularformel |
C28H32Br2 |
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
1,3-bis[bromo-(4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C28H32Br2/c1-27(2,3)23-14-10-19(11-15-23)25(29)21-8-7-9-22(18-21)26(30)20-12-16-24(17-13-20)28(4,5)6/h7-18,25-26H,1-6H3 |
InChI-Schlüssel |
ZYTIDIFBRKMWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=C(C=C3)C(C)(C)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
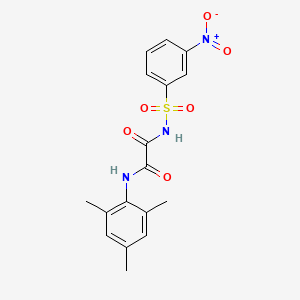
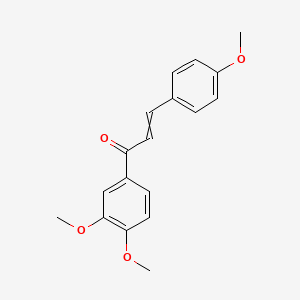
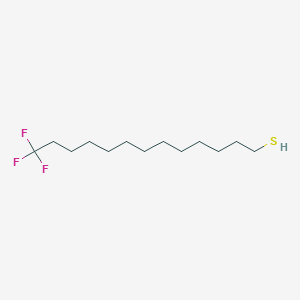


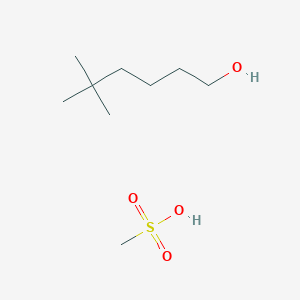
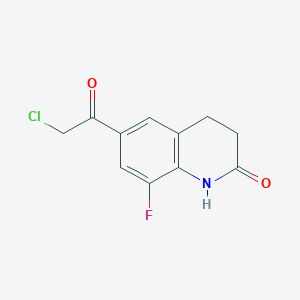
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
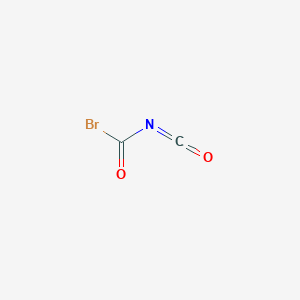
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)

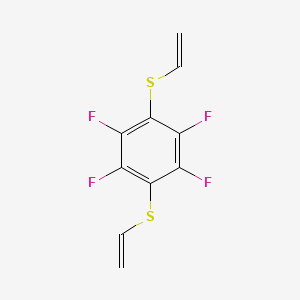
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
